(3S,5R)-Atorvastatin Calcium Salt

Pharmaceutical Analysis HPLC Method Validation Atorvastatin Impurity Profiling

As the pharmacopoeially designated USP Related Compound B and EP Impurity B, this (3S,5R) diastereomer is the sole reference standard for impurity B identification at relative retention ~0.9. Substituting other stereoisomers invalidates USP/EP compliance, causing peak misidentification and batch rejection. The calcium salt form matches the API counterion, eliminating salt-exchange correction factors. With ≥98% purity and ISO 17034 traceability, it supports ANDA method validation (LOQ 1.0–3.0 µg/mL) and dual-compliance USP/EP testing.

Molecular Formula C33H35CaFN2O5
Molecular Weight 598.7 g/mol
CAS No. 887196-25-0
Cat. No. B1141748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,5R)-Atorvastatin Calcium Salt
CAS887196-25-0
Synonyms(βS,δR)-2-(4-Fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid Calcium Salt;  USP Atorvastatin Related Compound B; 
Molecular FormulaC33H35CaFN2O5
Molecular Weight598.7 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca]
InChIInChI=1S/C33H35FN2O5.Ca/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/t26-,27+;/m1./s1
InChIKeyBWFCZHDTTAYGNN-OUPRKWGVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 30 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3S,5R)-Atorvastatin Calcium Salt (CAS 887196-25-0) – Procurement-Grade Stereoisomer Reference Standard for Atorvastatin Quality Control


(3S,5R)-Atorvastatin Calcium Salt (CAS 887196-25-0) is the calcium salt of the (3S,5R) diastereomer of atorvastatin, a synthetic HMG-CoA reductase inhibitor. This compound is designated as Atorvastatin USP Related Compound B and Atorvastatin EP Impurity B by leading pharmacopoeias . It is one of four possible optical forms of atorvastatin arising from two chiral centers; only the (3R,5R) enantiomer is used clinically for lipid-lowering therapy [1]. The (3S,5R) isomer is employed exclusively as a reference standard for analytical method development, method validation, and quality control testing of atorvastatin active pharmaceutical ingredient and finished dosage forms across pharmaceutical development and manufacturing workflows .

Why (3S,5R)-Atorvastatin Calcium Salt Cannot Be Replaced by a Generic Atorvastatin Reference Standard or Another Stereoisomer


Atorvastatin possesses two chiral centers, generating four distinct stereoisomers that differ in pharmacological activity, chromatographic behavior, and regulatory status. The clinically active form is exclusively (3R,5R)-atorvastatin calcium; the (3S,5R) diastereomer is an impurity with distinct PXR activation potency and a different HPLC retention time [1][2]. Using the wrong stereoisomer as an analytical reference leads to misidentification of impurity peaks, incorrect system suitability verification, and potential batch rejection during regulatory lot release testing. The pharmacopoeially defined relative retention time and resolution requirements are specific to this isomer; substituting (3R,5R)-atorvastatin or the (3S,5S) enantiomer invalidates compliance with USP and EP monographs [2]. The calcium salt form additionally matches the counterion of the API, eliminating salt-exchange correction factors during quantification.

Quantitative Differentiation Evidence for (3S,5R)-Atorvastatin Calcium Salt Versus Closest Analogs and Alternatives


HPLC Chromatographic Resolution: (3S,5R)-Atorvastatin Calcium Salt vs (3R,5R)-Atorvastatin Calcium (Active API)

Under EP-specified HPLC conditions, (3S,5R)-atorvastatin calcium (impurity B) elutes with a relative retention of approximately 0.9 relative to the active (3R,5R)-atorvastatin calcium peak (absolute retention ~33 min). The pharmacopoeia mandates a resolution of at least 1.5 between these two diastereomeric peaks for system suitability [1]. The impurity B acceptance limit is not more than 0.3% of the principal peak area [1]. A typical commercial API batch shows impurity B as 'Not detected' against this 0.3% threshold . This validated chromatographic separation forms the basis for using (3S,5R)-atorvastatin calcium salt as the quantitative reference standard for impurity B determination in atorvastatin calcium API and tablet release testing.

Pharmaceutical Analysis HPLC Method Validation Atorvastatin Impurity Profiling

PXR Activation Potency: (3S,5R)-Atorvastatin vs (3R,5R)-Atorvastatin (Clinically Active Isomer)

In a gene reporter assay in LS180 human colon adenocarcinoma cells transfected with p3A4-luc reporter construct, the (3S,5R)-atorvastatin isomer activated PXR with an EC50 of 11.6–15.0 µM, while the clinically used (3R,5R)-atorvastatin isomer displayed a significantly higher potency with EC50 of 5.5 µM [1]. The 2.1–2.7 fold difference in PXR activation potency reflects stereospecific interaction with the PXR ligand-binding domain and translates to differential induction of downstream drug-metabolizing cytochromes including CYP3A4 [1]. The efficacy (maximal fold induction of luciferase ~5-fold at 100 µM) was comparable between (3S,5R) and (3R,5R) isomers, indicating that only ligand-binding affinity differs [1]. Notably, the (3S,5S) enantiomer exhibited substantially higher efficacy (11-fold induction at 100 µM), further confirming that all four stereoisomers display unique PXR activation profiles [1].

Drug Metabolism PXR Agonism CYP3A4 Induction Stereoselective Pharmacology

Purity Specification: (3S,5R)-Atorvastatin Calcium Salt Analytical Reference vs Active Pharmaceutical Ingredient

Commercially available (3S,5R)-atorvastatin calcium salt reference standards are supplied with a certified purity of 99.9% (HPLC) as an analytical standard, manufactured in accordance with pharmacopoeial requirements . In contrast, the atorvastatin calcium API specification requires an assay of 98.0–102.0% on anhydrous basis . This purity differential is critical because when the (3S,5R) isomer is used as a calibrant for impurity B quantitation at pharmacopoeial limits of 0.3% or lower, any purity deficit in the reference standard directly propagates error into the impurity assay. A reference standard with 99.9% purity introduces ≤0.1% systematic bias at the impurity limit threshold, whereas use of API-grade material at 98% purity would introduce 2% systematic bias .

Analytical Standard Purity Reference Material Procurement Impurity Quantitation

ISO 17034 Accredited Reference Material Production: (3S,5R)-Atorvastatin Calcium Salt from Certified Producers

The (3S,5R)-Atorvastatin Calcium Salt is manufactured and certified under ISO 17034 general requirements for the competence of reference material producers [1]. This accreditation ensures metrological traceability of the certified purity value and provides documented uncertainty budgets absent from routine research chemicals. The standard is supplied with comprehensive characterization data including HPLC, MS, and ¹H-NMR spectra [2], enabling end-users to verify identity against pharmacopoeial reference standards without additional structural elucidation. In contrast, atorvastatin calcium of the active (3R,5R) configuration procured from research chemical suppliers typically lacks ISO 17034 certification and full traceability documentation, rendering it unsuitable for regulated quality control applications in ANDA or commercial production environments [1][2].

ISO 17034 Certified Reference Material Pharmaceutical Quality Control Regulatory Compliance

Optimal Procurement and Application Scenarios for (3S,5R)-Atorvastatin Calcium Salt Based on Quantitative Evidence


HPLC System Suitability and Impurity B Peak Identification in Atorvastatin Calcium API Lot Release Testing

The (3S,5R)-atorvastatin calcium salt is used to prepare reference solution (c) under EP Monograph 2191 for the identification of impurity B by relative retention (~0.9) and to verify resolution ≥1.5 between impurity B and the atorvastatin principal peak [1]. A representative batch assay from commercial API shows impurity B was not detected against the 0.3% pharmacopoeial limit, demonstrating the sensitivity achieved when the correct isomer is used for peak calibration .

Validation of Atorvastatin Calcium Tablet Impurity Methods for ANDA Submission

During analytical method validation for abbreviated new drug applications (ANDA), (3S,5R)-atorvastatin calcium salt serves as the impurity B reference to establish the limit of quantitation (LOQ), typically in the concentration range of 1.0–3.0 µg/mL where linearity is demonstrated [1]. The 99.9% purity and ISO 17034 traceability support the analytical target profile required by regulatory reviewers .

Stereoselective Drug-Drug Interaction Risk Assessment Using (3S,5R)-Atorvastatin as a PXR Probe

Research groups evaluating the stereoselective induction of CYP3A4 via PXR utilize (3S,5R)-atorvastatin as a comparator to the clinically active (3R,5R) isomer. The EC50 difference of 5.5 µM (3R,5R) vs 11.6–15.0 µM (3S,5R) in the p3A4-luc reporter assay provides a quantitative framework for assessing the contribution of individual stereoisomers to PXR-mediated drug interactions [2].

Cross-Validation of Pharmacopoeial Reference Standards Between USP and EP Compendia

Because the EP designation (Impurity B) and USP designation (Related Compound B) both refer to the (3S,5R) calcium salt with identical relative retention and resolution requirements, this compound serves as a bridging standard for laboratories performing dual-compliance testing for global markets [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3S,5R)-Atorvastatin Calcium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.